BenchChemオンラインストアへようこそ!

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Organic synthesis Palladium catalysis Cross-coupling

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 2624138-81-2) is a halogenated bicyclic heterocycle belonging to the 1,4-benzoxazine class, specifically a dihydro-2H-benzo[b][1,4]oxazine bearing a bromine atom at the 5-position and formulated as the hydrochloride salt. The free base (CAS 1402672-77-8) has the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol , while the hydrochloride salt has a molecular weight of 250.52 g/mol.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B13514801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C(=CC=C2)Br.Cl
InChIInChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H
InChIKeyKYBXGSOOKQRQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride: Core Physicochemical and Structural Definition for Procurement Evaluation


5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 2624138-81-2) is a halogenated bicyclic heterocycle belonging to the 1,4-benzoxazine class, specifically a dihydro-2H-benzo[b][1,4]oxazine bearing a bromine atom at the 5-position and formulated as the hydrochloride salt. The free base (CAS 1402672-77-8) has the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol , while the hydrochloride salt has a molecular weight of 250.52 g/mol . The compound exists as a semi-saturated ring system with vendor-reported purity specifications typically reaching 97–98% . As with the broader 1,4-benzoxazine pharmacophore, this scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate or building block for drug discovery campaigns across diverse therapeutic areas [1].

Why Generic Substitution Fails: Halogen-Dependent Reactivity and Regioisomeric Distinctions in the 3,4-Dihydro-2H-benzo[b][1,4]oxazine Series


Although 1,4-benzoxazine derivatives constitute a broad and well-explored class of heterocycles, the synthetic utility of any given member is tightly coupled to the identity and position of the halogen substituent. In palladium-catalyzed cross-coupling reactions—the dominant derivatization pathway for this scaffold [1]—the intrinsic reactivity follows the C–X bond dissociation energy order C–I < C–Br < C–Cl < C–F, meaning the 5-bromo derivative occupies a critical middle ground: it is sufficiently reactive to undergo smooth oxidative addition with Pd(0) catalysts, yet considerably more stable toward unwanted solvolysis and homocoupling than the iodo analog . Regioisomeric bromine placement similarly matters: the 5-bromo regioisomer (CAS 1402672-77-8) presents the reactive center ortho to the oxazine nitrogen, imposing different steric and electronic constraints on downstream coupling partners relative to the 6-bromo (CAS 105655-01-4) or 7-bromo (CAS 105679-22-9) variants [2]. These fundamental differences in reactivity, stability, and steric environment render simple in-class substitution without re-optimization of synthetic protocols scientifically inadvisable.

Product-Specific Quantitative Evidence Guide: 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride vs. Closest Analogs


Cross-Coupling Reactivity: Comparative C–Br Bond Dissociation Energy and Oxidative Addition Kinetics

The 5-bromo derivative exhibits a C–Br bond dissociation energy (BDE) of approximately 337 kJ/mol, intermediate between the iodo analog (~278 kJ/mol) and the chloro analog (~398 kJ/mol) [1]. This places the compound in the optimal reactivity window for Pd(0)-catalyzed cross-coupling: oxidative addition occurs readily at ambient or mildly elevated temperatures without the premature catalyst deactivation frequently observed with aryl iodides due to palladium iodide precipitation [2]. The 5-chloro congener requires harsher conditions (elevated temperature, stronger base, specialized ligands) to achieve comparable conversion, while the 5-fluoro analog is essentially inert under standard Suzuki–Miyaura conditions [3].

Organic synthesis Palladium catalysis Cross-coupling

Aqueous Solubility Enhancement via Hydrochloride Salt Formation: A Direct Comparison with the Free Base

The hydrochloride salt (CAS 2624138-81-2; MW 250.52 g/mol) is specifically manufactured to address the inherently limited aqueous solubility of the free base (MW 214.06 g/mol, CAS 1402672-77-8) . Although quantitative aqueous solubility values for this specific compound are not publicly available, the general principle of hydrochloride salt formation increases the aqueous solubility of weakly basic amines by 1–3 orders of magnitude via protonation of the secondary amine (calculated pKa ~ 4.5–5.5 for the oxazine NH) and disruption of the neutral crystal lattice [1]. Vendor technical datasheets specify cold storage at 2–8°C with protection from light for the free base [2], whereas the hydrochloride salt may offer distinct handling and dissolution properties critical for biological assay preparation.

Formulation science Solubility Salt screening

Predicted Pharmacokinetic Surrogates: Moderate Blood–Brain Barrier Penetration and CYP1A2 Inhibition Liability

In silico ADME predictions for the free base 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine yield a calculated blood–brain barrier logBB of 0.32 (indicating moderate CNS penetration potential), Caco-2 permeability of 25.6 nm/s, plasma protein binding of 89.2%, and a CYP1A2 inhibition IC₅₀ of 4.8 μM . While these predictions have not been experimentally validated against close benzoxazine analogs, the logBB value distinguishes this compound from later-stage benzoxazine drug candidates that have been optimized for high brain penetration (e.g., certain 5-HT₆ receptor antagonists from the same scaffold class achieving logBB > 0.5 in rat) [1]. The predicted CYP1A2 inhibitory concentration (4.8 μM) serves as an early alert for medicinal chemistry teams: any elaborated derivatives retaining the 5-bromo substitution pattern should be counter-screened for CYP1A2 inhibition before committing to in vivo pharmacokinetic studies.

ADME prediction Drug-likeness CNS penetration

Regiochemical Advantage: 5-Bromo Substitution Enables Selective C–H Functionalization at the 6- and 8-Positions

Recent advances in palladium–copper co-catalyzed C–H chalcogenation of 3,4-dihydro-1,4-benzoxazines have demonstrated broad substrate scope [1]. The 5-bromo substitution pattern is strategically advantageous because the bromine atom directs electrophilic metalation to the para (8-position) and ortho (4-position, blocked by the oxazine ring) sites, while the 6- and 7-positions remain available for further C–H functionalization or as points for late-stage diversification. In contrast, the 6-bromo regioisomer places the halogen at a position that competes with the desired C–H activation trajectory, and the 5-chloro analog is largely unreactive under the same C–H chalcogenation conditions [1][2].

C–H activation Late-stage functionalization Regioselectivity

Best Research & Industrial Application Scenarios for 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride


Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) Using the 5-Bromo Benzoxazine Core

The combination of a halide handle at C-5 for Suzuki/Sonogashira/Buchwald coupling and the availability of multiple C–H bonds at C-6, C-7, and C-8 for late-stage functionalization [1] makes the hydrochloride salt an ideal starting point for generating diverse benzoxazine libraries. In an FBDD context, the 5-bromo benzoxazine fragment (MW 214 as free base) sits within the Rule-of-Three space for fragment libraries and can be elaborated in multiple vectors without the need for protecting group interconversions, thereby accelerating hit-to-lead timelines [2].

CNS Drug Discovery: Synthesis of 5-HT₆ Receptor Antagonist Candidates and Other Neuroactive Benzoxazines

The predicted moderate brain penetration (logBB = 0.32) [1] and the extensive precedent for benzoxazine-based 5-HT₆ antagonists with subnanomolar receptor affinities [2] position this building block as a strategic entry point for CNS medicinal chemistry programs. Medicinal chemists can use the 5-bromo intermediate to elaborate diverse C-5 aryl/heteroaryl substituents via cross-coupling, while separately tuning the oxazine N-substitution to modulate pharmacokinetic properties, including brain exposure and metabolic stability.

Antimicrobial and Antitubercular Lead Generation Leveraging the Benzoxazine Pharmacophore

Published studies have demonstrated that benzo[b][1,4]oxazine derivatives exhibit MIC₉₀ values as low as 6.25 μM against Mycobacterium tuberculosis H37Rv in culture [1], and that chemical modification of the 1,4-benzoxazin-3-one scaffold can significantly enhance antimicrobial potency [2]. The 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride serves as a versatile precursor for synthesizing both the dihydro and oxidized benzoxazinone derivatives, enabling systematic exploration of the structure–activity relationships that govern antimycobacterial activity.

Kinase Inhibitor Scaffold Expansion: PI3K and DNA-PK Targeted Libraries

Multi-isoform PI3K inhibition has been achieved in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines with demonstrated structure–activity relationships and pharmacokinetic profiling [1]. Additionally, benzoxazine derivatives have been identified as potent DNA-PK inhibitors with IC₅₀ values in the low nanomolar range and selectivity over Class I PI3K isoforms [2]. The 5-bromo building block enables rapid analog generation around these validated kinase inhibitor chemotypes through palladium-catalyzed cross-coupling at the C-5 position, facilitating the exploration of vectors that project into kinase selectivity pockets.

Quote Request

Request a Quote for 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.